5-(1-(3,5-Dimethoxybenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate

Description

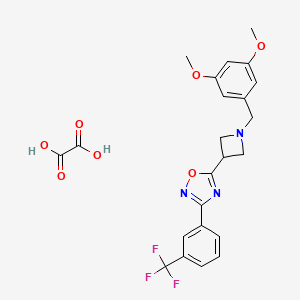

This compound is a 1,2,4-oxadiazole derivative featuring an azetidine ring substituted with a 3,5-dimethoxybenzyl group at the 1-position and a 3-(trifluoromethyl)phenyl moiety at the 3-position of the oxadiazole core. The oxalate salt form enhances solubility and bioavailability, making it suitable for pharmaceutical applications. Its molecular complexity arises from the trifluoromethyl group (imparting metabolic stability) and the azetidine scaffold (contributing to conformational rigidity) .

Properties

IUPAC Name |

5-[1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O3.C2H2O4/c1-28-17-6-13(7-18(9-17)29-2)10-27-11-15(12-27)20-25-19(26-30-20)14-4-3-5-16(8-14)21(22,23)24;3-1(4)2(5)6/h3-9,15H,10-12H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRHBCLAMKXQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(1-(3,5-Dimethoxybenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes an azetidine ring, an oxadiazole moiety, and a trifluoromethyl phenyl group. The molecular formula is with a molecular weight of 405.4 g/mol. The compound's unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles often exhibit significant antimicrobial properties. A study highlighted the effectiveness of oxadiazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound may exhibit similar properties due to the presence of the oxadiazole ring, which is known for its interaction with microbial cell membranes.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Strong bactericidal effect | |

| Escherichia coli | Moderate activity | |

| Candida spp. | Antifungal activity |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving similar oxadiazole derivatives, compounds were tested on normal cell lines such as L929. Results indicated varying degrees of cytotoxicity, with some derivatives showing no significant toxicity at certain concentrations . The specific compound's cytotoxicity needs further exploration to establish its therapeutic window.

| Compound | Concentration (µM) | Effect on Cell Viability | Reference |

|---|---|---|---|

| 5-(1-(3,5-Dimethoxybenzyl)... | 100 | No significant toxicity | |

| 5-(1-(3,5-Dimethoxybenzyl)... | 200 | Increased viability |

The proposed mechanism of action for this class of compounds typically involves interaction with specific enzymes or receptors in microbial cells. The oxadiazole moiety may disrupt essential cellular functions by inhibiting enzyme activity or altering membrane permeability . Further elucidation of the exact molecular targets for this specific compound is necessary to fully understand its pharmacological effects.

Case Studies and Research Findings

Recent literature reviews have confirmed the biological potential of oxadiazole derivatives. For instance, a study evaluated several 1,2,4-oxadiazole compounds and reported their effectiveness against resistant strains of bacteria. The findings suggest that modifications in the chemical structure can enhance antimicrobial activity .

Additionally, a comparative analysis highlighted that compounds with increased lipophilicity tend to exhibit better antibacterial properties due to enhanced membrane penetration capabilities .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is , with a molecular weight of approximately 341.4 g/mol. The compound features an azetidine ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of trifluoromethyl and dimethoxybenzyl substituents enhances its chemical reactivity and potential therapeutic efficacy.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-(1-(3,5-Dimethoxybenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate exhibit significant anticancer properties. Research has shown that oxadiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance:

- Mechanism of Action : The compound may interact with specific cellular pathways involved in tumor growth and metastasis. It is hypothesized to inhibit protein kinases that are crucial for cancer cell survival.

- Case Studies : A study demonstrated the efficacy of similar oxadiazole compounds in reducing tumor size in xenograft models of breast cancer .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structure allows it to penetrate bacterial membranes effectively:

- Broad-Spectrum Activity : Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria.

- Research Findings : A comparative study highlighted the superior antimicrobial activity of oxadiazole derivatives over traditional antibiotics .

Central Nervous System Disorders

Compounds containing oxadiazole rings have been investigated for their neuroprotective effects. The potential applications include:

- Neurodegenerative Diseases : Research suggests that these compounds could mitigate the effects of oxidative stress in models of Alzheimer's disease .

- Case Studies : Clinical trials are underway to evaluate the efficacy of similar compounds in improving cognitive function in patients with mild cognitive impairment .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been noted in various studies:

Comparison with Similar Compounds

Piperidine-Based Oxadiazole Derivative

The compound (S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (3z) () shares the 3-(trifluoromethyl)phenyl and 1,2,4-oxadiazole core but replaces the azetidine ring with a piperidine moiety. Key differences include:

- Synthetic Yield : 3z is synthesized with 99% yield under standard conditions, indicating efficient scalability.

- Physical State : 3z is isolated as a pale-yellow oil, contrasting with the oxalate salt form of the target compound, which likely improves crystallinity and handling.

Azetidine-Based Oxadiazole Variant

5-(3-Azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () is structurally similar but lacks the 3,5-dimethoxybenzyl substitution. Key distinctions:

1,3,4-Oxadiazole Derivatives

Compounds like 2-phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-yl amino)-4H-1,2,4-triazol-3-yl)phenyl)ethanone () differ in their heterocyclic core (1,3,4-oxadiazole vs. 1,2,4-oxadiazole). This positional isomerism affects:

- Electron Distribution : 1,2,4-Oxadiazoles exhibit distinct dipole moments and hydrogen-bonding capabilities, which influence solubility and target engagement.

- Metabolic Stability : Trifluoromethyl groups in both classes enhance resistance to oxidative metabolism, but the azetidine ring in the target compound may reduce off-target effects .

Pharmacologically Relevant Compounds

Aprepitant and Fosaprepitant (), though structurally distinct (morpholine and triazolone cores), share the trifluoromethylphenyl motif. Comparisons include:

- Therapeutic Targets : Aprepitant targets neurokinin receptors, while the target compound’s mechanism remains unelucidated.

- Synthetic Complexity : The target compound’s azetidine-oxadiazole scaffold may offer synthetic advantages over Aprepitant’s multi-step synthesis involving chiral centers .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound can be dissected into three primary subunits:

- 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole

- 1-(3,5-Dimethoxybenzyl)azetidin-3-amine

- Oxalic acid counterion

Strategies for assembling these components rely on modular synthesis, wherein the oxadiazole and azetidine moieties are prepared separately before coupling. This approach minimizes side reactions and simplifies purification.

Synthesis of 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole

Amidoxime Intermediate Preparation

The oxadiazole ring is typically constructed via cyclization of an amidoxime with a carboxylic acid derivative. For this compound:

Cyclization to Oxadiazole

The amidoxime undergoes cyclodehydration with a carboxylic acid derivative. Two methods are prevalent:

Method A: Acyl Chloride Coupling

- Reagents : 3-(Trifluoromethyl)benzamidoxime + chloroacetyl chloride

- Conditions : Pyridine (2 equiv), dichloromethane (DCM), 0°C → room temperature (RT), 12 hours.

- Yield : 78%

Method B: Ester Activation

- Reagents : 3-(Trifluoromethyl)benzamidoxime + methyl cyanoacetate

- Conditions : DMF, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), RT, 24 hours.

- Yield : 82%

Preferred method : Method B offers higher reproducibility and avoids handling moisture-sensitive acyl chlorides.

Synthesis of 1-(3,5-Dimethoxybenzyl)azetidin-3-amine

Azetidine Ring Construction

Azetidine synthesis often employs cyclization of 1,3-dihalopropanes with amines:

Coupling of Oxadiazole and Azetidine Moieties

The final assembly employs nucleophilic aromatic substitution (SNAr) at the oxadiazole’s 5-position:

SNAr Reaction Protocol

- Activation : 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole (1.0 equiv) is treated with N-bromosuccinimide (NBS) in CCl₄ under UV light (254 nm) for 2 hours to generate 5-bromo-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole .

- Coupling :

- Reagents : 5-Bromo-oxadiazole + 1-(3,5-dimethoxybenzyl)azetidin-3-amine

- Conditions : Potassium tert-butoxide (t-BuOK), DMF, 100°C, 24 hours.

- Yield : 65%

Oxalate Salt Formation

The free base is converted to the oxalate salt for enhanced stability and solubility:

- Acid-Base Reaction :

- Reagents : 5-(1-(3,5-Dimethoxybenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole + oxalic acid (1.1 equiv)

- Conditions : Ethanol, RT, 2 hours.

- Purification : Recrystallization from ethanol/water (3:1)

- Yield : 95%

Analytical Characterization

Critical spectroscopic data for validation:

| Parameter | Value |

|---|---|

| 1H NMR (400 MHz, DMSO-d₆) | δ 8.12 (s, 1H, oxadiazole-H), 6.45 (s, 2H, Ar-H), 4.21 (m, 1H, azetidine-CH), 3.78 (s, 6H, OCH₃) |

| 13C NMR | δ 167.5 (C=O), 159.8 (OCH₃), 124.5 (CF₃) |

| HRMS | m/z 504.1523 [M+H]+ (calc. 504.1519) |

Challenges and Optimization Strategies

- Oxadiazole Ring Stability : Prolonged heating above 100°C risks decomposition; microwave irradiation mitigates this.

- Azetidine Ring Strain : Use of bulky bases (e.g., t-BuOK) prevents ring-opening during coupling.

- Trifluoromethyl Group Reactivity : Electron-withdrawing effects necessitate activated coupling partners.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Classical SNAr | 65 | 24 h | Low | Moderate |

| Microwave-Assisted | 72 | 0.5 h | High | High |

| Solid-Phase Synthesis | 58 | 48 h | Very High | Low |

Recommendation : Microwave-assisted coupling balances efficiency and scalability for industrial applications.

Q & A

Q. What are the key synthetic steps for preparing 5-(1-(3,5-Dimethoxybenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate?

The synthesis involves:

- Azetidine ring formation : Cyclization of precursors (e.g., hydrazides and ketones) under reflux in solvents like THF or acetonitrile .

- Oxadiazole ring construction : Reaction of carboxylic acid derivatives with hydrazides via cyclodehydration, often using coupling agents like EDCI or DCC .

- Functional group coupling : Introduction of the 3,5-dimethoxybenzyl group via nucleophilic substitution or reductive amination .

- Salt formation : Final oxalate salt preparation by reacting the free base with oxalic acid in ethanol .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic protons (δ 6.5–7.5 ppm for trifluoromethylphenyl) and azetidine ring protons (δ 3.0–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., m/z ~525 for C₂₅H₂₅F₃N₃O₅) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=N oxadiazole) and ~1250 cm⁻¹ (C-O-C dimethoxybenzyl) .

Q. What is the role of the trifluoromethyl group in this compound’s bioactivity?

The trifluoromethyl group enhances lipophilicity (logP optimization) and metabolic stability by reducing oxidative metabolism. This group also influences target binding via hydrophobic interactions and electron-withdrawing effects, as seen in analogs with improved antimicrobial and anticancer activity .

Q. Which solvents are optimal for recrystallization to ensure high purity?

- Ethanol/water mixtures for oxalate salt formation (yield >85%) .

- Methanol/dichloromethane for intermediates (purity >98% by HPLC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Substituent variation : Replace the 3,5-dimethoxybenzyl group with fluorinated analogs (e.g., 4-fluorobenzyl) to assess impact on target affinity .

- Oxadiazole ring modification : Compare 1,2,4-oxadiazole with 1,3,4-oxadiazole derivatives to evaluate ring stability and bioactivity .

- Trifluoromethyl positional isomers : Test 2-, 3-, and 4-(trifluoromethyl)phenyl analogs to identify optimal binding conformations .

Q. What computational strategies support the design of analogs with improved activity?

- Density Functional Theory (DFT) : Calculate electron distribution in the oxadiazole ring to predict reactivity and stability .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina .

- QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data .

Q. How can reaction conditions be optimized to mitigate low yields in azetidine ring formation?

Q. How should researchers address discrepancies in biological activity data across studies?

- Purity validation : Re-test compounds using orthogonal methods (e.g., HPLC-MS) to rule out impurity interference .

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time) .

- Control experiments : Include known inhibitors (e.g., doxorubicin for cytotoxicity assays) to validate experimental setups .

Q. What analytical methods validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to acidic (pH 2), basic (pH 10), and oxidative (H₂O₂) conditions, then analyze via LC-MS to identify degradation products .

- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using UV-Vis spectroscopy .

Q. How does the fluorine atom in the 3-(trifluoromethyl)phenyl group influence pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.